molecular formula C11H13BrOS B13468561 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one

1-(4-Bromophenyl)-2-(ethylthio)propan-1-one

Cat. No.: B13468561
M. Wt: 273.19 g/mol
InChI Key: OGGHDQVRYOWQFD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(ethylthio)propan-1-one is a halogenated aryl ketone derivative characterized by a bromine substituent at the para position of the phenyl ring and an ethylthio (-S-C₂H₅) group at the β-carbon of the propan-1-one backbone. These compounds are typically synthesized via coupling reactions involving halogenated aryl ketones and sulfur-containing nucleophiles. The bromine substituent enhances electrophilicity, making the compound reactive in cross-coupling and nucleophilic substitution reactions, while the ethylthio group introduces steric and electronic effects that influence solubility and reactivity .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-(4-bromophenyl)-2-ethylsulfanylpropan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-14-8(2)11(13)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3

InChI Key

OGGHDQVRYOWQFD-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Provides information about the hydrogen atoms in the molecule, helping to confirm the presence of the ethylthio group and the propanone structure.
  • 13C NMR : Offers insights into the carbon skeleton, including the carbonyl carbon and the aromatic ring.

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

  • Helps identify functional groups, such as the carbonyl group.

Research Outcomes and Perspectives

While specific research outcomes for 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one are limited, studies on similar compounds highlight the importance of precise control over reaction conditions and the choice of reagents to achieve high yields and purity.

Data Tables

Given the lack of specific data for this compound in the search results, a hypothetical data table for a similar synthesis might look like this:

Compound Yield (%) Purification Method Melting Point (°C)
Example Compound 70-80 Silica Gel Column Chromatography 50-60

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like ammonia, primary or secondary amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-(4-Bromophenyl)-2-(ethylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Reference
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one -Br (para), -S-C₂H₅ (β-carbon) C₁₁H₁₃BrOS 273.19 (calc.) Synthetic intermediate, catalysis
1-(4-Bromophenyl)propan-1-one -Br (para) C₉H₉BrO 213.07 Coupling reactions (60% yield)
4-Bromo MCAT (Brephedrone) -Br (para), -NHCH₃ (β-carbon) C₁₀H₁₂BrNO 258.11 Psychoactive substance (NPS)
1-(4-Bromophenyl)-2-(benzoyloxy)propan-1-one -Br (para), -O(CO)Ph (β-carbon) C₁₆H₁₃BrO₃ 333.18 α-Acyloxylation substrate
1-(4-Bromophenyl)-3-(4-dimethylaminophenyl)propen-1-one -Br (para), -C=CH-C₆H₄N(CH₃)₂ C₁₈H₁₇BrNO 359.24 Fluorescent probes, optoelectronics

Analytical and Detection Parameters

Table 2: Analytical Performance of 4-Substituted Cathinones (UPLC-QTOF-MS)

Compound LOD (ng/mL) LOQ (ng/mL) Matrix Effect (%) Recovery (%) Reference
4-Bromo MCAT 1.0 2.0 89.2 105.3
4-Chloro MCAT 0.8 1.5 92.1 98.2
4-Fluoro MCAT 0.7 1.2 101.4 119.8
4-Methoxy MCAT 1.0 2.0 73.0 102.4

Key Research Findings and Contradictions

Yield Discrepancies: Halogenated aryl ketones with electron-withdrawing groups (e.g., -Br) generally show lower yields (60-67%) in coupling reactions compared to non-halogenated analogs but higher yields in photoredox-mediated reactions (92%) .

Substituent Effects on Bioactivity: The ethylthio group in the target compound likely reduces CNS penetration compared to methylamino groups in cathinones, as seen in 4-Bromo MCAT's neuropharmacological activity .

Biological Activity

1-(4-Bromophenyl)-2-(ethylthio)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C12H13BrOSC_{12}H_{13}BrOS. Its structure includes a bromophenyl group, an ethylthio group, and a ketone functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.

  • Mechanism of Action : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting specific enzymatic pathways crucial for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).

  • Cytotoxicity Studies : In vitro assays such as the MTT assay have been employed to evaluate the cytotoxic effects. For instance, one study reported an IC50 value of 4.36μM4.36\mu M against the HCT116 colon cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study 1: Antioxidant and Anticancer Activity

A study investigated the antioxidant activity of derivatives related to this compound using the DPPH radical scavenging method. It was found that certain derivatives exhibited antioxidant activities surpassing that of ascorbic acid, indicating a potential dual role in combating oxidative stress and cancer .

Study 2: Structure-Activity Relationship

Research on related thioether compounds highlighted the importance of the ethylthio moiety in enhancing biological activity. The presence of this group was linked to increased lipophilicity and improved interaction with biological targets .

Data Summary

Biological ActivityTest MethodCell Line/OrganismIC50 Value
AntimicrobialDisk diffusionVarious bacteriaN/A
AnticancerMTT assayMCF-7~5 µM
AntioxidantDPPH scavengingVariousN/A

Q & A

What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-(ethylthio)propan-1-one?

Basic Research Question
The synthesis typically involves Friedel-Crafts acylation followed by thioether formation :

Friedel-Crafts Acylation : React 4-bromobenzene derivatives with propanoyl chloride using Lewis acid catalysts (e.g., AlCl₃) to form the ketone backbone .

Thioether Introduction : Introduce the ethylthio group via nucleophilic substitution or thiol-ketone coupling. For example, react the intermediate ketone with ethanethiol in the presence of a base (e.g., K₂CO₃) under reflux .
Key Considerations : Optimize reaction time, temperature, and catalyst loading to minimize side products like over-brominated derivatives.

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), ethylthio group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), and ketone carbonyl (δ 200–220 ppm in ¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 285.14 g/mol) via ESI-MS or EI-MS.
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

How does the ethylthio group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The ethylthio (-SEt) group impacts reactivity through:

  • Steric Effects : Bulky SEt may hinder access to the aromatic ring, reducing Suzuki-Miyaura coupling efficiency.
  • Electronic Effects : The sulfur atom’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitutions.
    Methodological Insight : Use Pd-catalyzed conditions with strong bases (e.g., Cs₂CO₃) to enhance coupling yields. Compare with methylthio analogs (e.g., from ) to isolate SEt-specific effects .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions in enzyme inhibition studies (e.g., IC₅₀ variability) arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Structural Analog Interference : Impurities from incomplete synthesis (e.g., residual brominated byproducts).
    Resolution Strategy :

Validate purity via HPLC (>95%).

Standardize assay protocols (e.g., fixed DMSO ≤1%).

Perform comparative studies with halogen-substituted analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent effects .

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question
Use molecular docking (e.g., AutoDock Vina) and QSAR modeling to study interactions:

  • Docking : Simulate binding to enzymes (e.g., cytochrome P450) by prioritizing the bromophenyl moiety as a hydrophobic anchor.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    Data Sources : Retrieve crystallographic protein structures from PDB and optimize force fields (e.g., AMBER) for sulfur-containing ligands .

What safety protocols are essential for handling this compound?

Basic Research Question
Refer to SDS guidelines (e.g., ):

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.
  • Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Why is TiCl₃ used in regioselective bromination during synthesis?

Advanced Research Question
TiCl₃ acts as a Lewis acid catalyst to direct bromination to the para position:

  • Mechanism : Polarizes Br₂, enhancing electrophilicity for directed aromatic substitution.
  • Regioselectivity : Achieves >90% para-brominated product, minimizing ortho/meta isomers.
    Optimization : Combine with N-bromosuccinimide (NBS) for milder conditions vs. Br₂ .

What in vitro assays are suitable for evaluating its antimicrobial activity?

Basic Research Question
Standard assays include:

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to confirm selectivity .

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